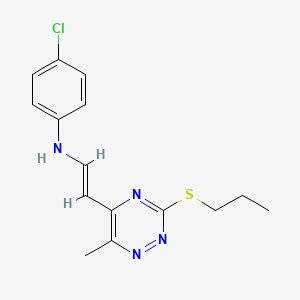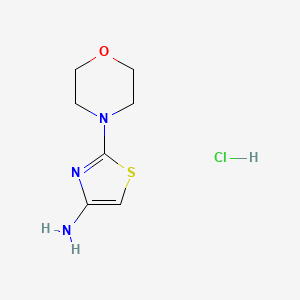
2-(5-Chloro-2-methoxyphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Chloro-2-methoxyphenyl)propan-2-amine” is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propyl group (propan-2-amine) attached to a chloromethoxyphenyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 199.68 and a molecular formula of C10H14ClNO . The boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Toxicokinetics and Analytical Toxicology
A study focusing on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, including substances structurally related to 2-(5-Chloro-2-methoxyphenyl)propan-2-amine, provided insights into their metabolism, plasma protein binding, and detectability in urine. These compounds were extensively metabolized via O-dealkylation, hydroxylation, glucuronidation, and other pathways, with high plasma protein binding (>85%). Such data are vital for forensic and clinical toxicologists in identifying substance abuse and intoxication cases (Richter et al., 2019).
Synthesis Methodologies
Research on the synthesis of optical active intermediates, such as (R)-1-(4-Methoxyphenyl)propan-2-amine, provides methods for creating these compounds from d-alanine with significant overall yields. This approach is crucial for producing intermediates for pharmaceuticals like (R,R)-formoterol, highlighting the compound's role in medicinal chemistry (Fan et al., 2008).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, involving compounds related to this compound, showed these compounds possess good or moderate activities against various microorganisms. This research suggests the potential use of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Receptor Antagonism
Another study presented CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor, highlighting its selectivity and potential as a tool for investigating physiological properties and diseases associated with substance P. This compound's development showcases the application of this compound related structures in receptor-based research (Snider et al., 1991).
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXOYONLPCYFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2887836.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)

![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)


![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one](/img/structure/B2887849.png)


![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)

![2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2887857.png)

